![molecular formula C10H18N2O2S B2928658 Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate CAS No. 1501781-14-1](/img/structure/B2928658.png)

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

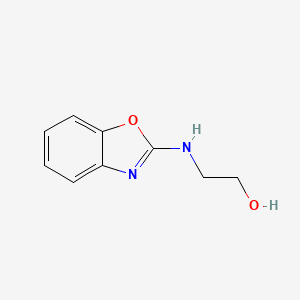

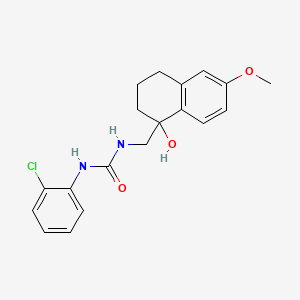

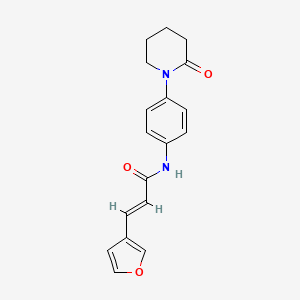

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2S . It is also known as 5-Thia-2,8-diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which provides a unique three-dimensional profile . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.33 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related bicyclic and spirocyclic compounds involves complex chemical processes aimed at creating unique structures with potential applications in drug discovery and material science. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the ability to create cyclic amino acid esters through intramolecular lactonization reactions. These compounds are characterized by their bicyclo[2.2.2]octane structure, including lactone and piperidine rings, and analyzed using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformational Analysis and Peptide Synthesis

Spirolactams, as conformationally restricted pseudopeptides, illustrate the application of tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate derivatives in mimicking peptide structures. These compounds serve as constrained surrogates for dipeptides, aiding in the synthesis of tripeptide analogues that exhibit gamma-turn or distorted type II beta-turn mimetics, important for understanding peptide behavior and designing peptide-based drugs (Fernandez et al., 2002).

Supramolecular Chemistry

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted diazaspirocycles, provides insights into how substituents influence molecular and crystal structures. These findings are crucial for designing materials with specific physical and chemical properties, highlighting the role of spirocyclic compounds in supramolecular chemistry (Graus et al., 2010).

Drug Discovery Modules

The construction of multifunctional modules for drug discovery, involving the synthesis of novel thia/oxa-azaspiro[3.4]octanes, showcases the potential of this compound derivatives in creating structurally diverse and multifunctional compounds. These spirocycles are designed to access chemical spaces complementary to piperidine ring systems, offering new avenues for drug development (Li et al., 2013).

Chemical Sensory Materials

The development of benzothizole modified tert-butyl carbazole derivatives for detecting volatile acid vapors demonstrates the applicability of tert-butyl substituted compounds in creating chemical sensors. These materials emit strong blue light and can detect various acid vapors, indicating the role of tert-butyl substitutions in enhancing material properties for sensory applications (Sun et al., 2015).

Properties

IUPAC Name |

tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(7-12)11-4-5-15-10/h11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXCDAYJRMWENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)

![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)

![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)

![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)